molecular formula C8H7BrClN3S B13286459 4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B13286459
M. Wt: 292.58 g/mol
InChI Key: JFUOPRYULDRMQM-UHFFFAOYSA-N
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Description

4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Chlorothiophene Moiety: The chlorothiophene moiety can be introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a chlorothiophene derivative in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the nitro group (if present) to an amine group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or amines.

    Substitution: Various substituted pyrazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Industry:

    Agriculture: The compound may be explored for its potential as a pesticide or herbicide, targeting specific pests or weeds.

    Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

    5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine: This compound shares a similar thiophene moiety and bromine substitution but differs in the heterocyclic core.

    4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Similar thiophene moiety but lacks the bromine substitution.

Uniqueness: 4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a pyrazole ring with bromine and a chlorothiophene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H7BrClN3S

Molecular Weight

292.58 g/mol

IUPAC Name

4-bromo-1-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3S/c9-6-4-13(12-8(6)11)3-5-1-2-7(10)14-5/h1-2,4H,3H2,(H2,11,12)

InChI Key

JFUOPRYULDRMQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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